Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate
Description
“Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate” is a chemical compound with the molecular formula C23H28N2O3 . It has a molecular weight of 380.5 g/mol . The compound is also known by other names such as “methyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate” and "4-[(1-OXOPROPYL)PHENYLAMINO]-1-BENZYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string "InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3" . The compound also has a Canonical SMILES representation: "CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC" .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 490.5±45.0 °C at 760 mmHg, and a flash point of 250.5±28.7 °C . It has 5 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds . The compound has a polar surface area of 50 Å2, a molar refractivity of 109.9±0.3 cm3, and a molar volume of 325.5±3.0 cm3 .Scientific Research Applications
Analgesic Potency
Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate and its derivatives have been a subject of study for their analgesic properties. Van Daele et al. (1976) synthesized various 4-arylamino-4-piperdinecarboxylic acids, including methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate, which showed extremely potent analgesic effects, surpassing morphine in potency by several thousand times (Van Daele et al., 1976).
Anticholinesterase Activity
The compound has also been explored for its anti-acetylcholinesterase (anti-AChE) activity. Sugimoto et al. (1990) reported the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. One particular derivative showed an affinity 18,000 times greater for AChE than for BuChE, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).
Antimicrobial Activity
Vinaya et al. (2009) synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influenced the antibacterial activity, and certain derivatives demonstrated potent antimicrobial activities (Vinaya et al., 2009).
Potential in Treatment of Overactive Bladder Syndrome
Zhu et al. (2008) studied the actions of two main metabolites of propiverine, M-1 and M-2, on voltage-dependent L-type Ca2+ currents and Ca2+ transients in murine urinary bladder myocytes. The results suggested that M-1 acts as a Ca2+ channel antagonist, while M-2 has direct antimuscarinic actions, indicating their potential in the treatment of overactive bladder syndrome (Zhu et al., 2008).
properties
IUPAC Name |
methyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRGHVDSVANHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209960 | |
Record name | Benzyl Carfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate | |
CAS RN |
61085-72-1 | |
Record name | Methyl 4-[(1-oxopropyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61085-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl Carfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYL CARFENTANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2T0XQ01GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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